

A Comparative FTIR-Based Functional Group Analysis of Diallylmethylamine

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Compound of Interest

Compound Name: *Diallylmethylamine*

Cat. No.: *B1582482*

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A detailed comparison of the vibrational spectra of **Diallylmethylamine** and analogous amines for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectral features of **diallylmethylamine**, a tertiary amine containing two allyl groups, with other relevant amines: triallylamine, diethylallylamine, and allylamine. This analysis is crucial for identifying and differentiating these compounds based on their unique vibrational modes, which is of significant interest in synthetic chemistry and drug development.

Comparative Analysis of Key Vibrational Modes

The FTIR spectrum of **diallylmethylamine** is characterized by the absence of N-H stretching and bending vibrations, a key feature that distinguishes it from primary and secondary amines. The most prominent absorption bands are attributed to the C-H and C=C bonds of the allyl groups and the C-N bond of the tertiary amine. The table below summarizes the key spectral features of **diallylmethylamine** and compares them with those of triallylamine, diethylallylamine (represented by the structurally similar triethylamine), and allylamine.

Vibrational Mode	Diallylmethylamine (cm ⁻¹)	Triallylamine (cm ⁻¹)	Triethylamine (cm ⁻¹)	Allylamine (cm ⁻¹)	Functional Group Assignment
N-H Stretch	Absent	Absent	Absent	~3300-3400 (two bands)	Primary Amine
=C-H Stretch	~3080	~3080	Absent	~3080	Alkene
C-H Stretch (sp ³)	~2800-3000	~2800-3000	~2800-3000	~2850-2960	Alkane/Alkyl
C=C Stretch	~1645	~1645	Absent	~1640	Alkene
N-H Bend	Absent	Absent	Absent	~1600	Primary Amine
C-N Stretch	~1150-1250	~1150-1250	~1070-1225	~1070	Aliphatic Amine
=C-H Bend (out-of-plane)	~915 and ~995	~915 and ~995	Absent	~915 and ~995	Alkene

Note: The spectral data for **diallylmethylamine**, triallylamine, and allylamine are based on typical values found in spectral databases. The data for triethylamine is used as a representative example for a simple tertiary aliphatic amine without allyl groups.

Experimental Protocols

FTIR Spectroscopy of Liquid Amines

Objective: To obtain the infrared spectrum of a liquid amine sample for functional group identification.

Materials:

- FTIR Spectrometer with a liquid sample holder or an Attenuated Total Reflectance (ATR) accessory.
- The liquid amine sample (e.g., **diallylmethylamine**).

- Infrared transparent windows (e.g., NaCl or KBr plates) for transmission measurements, or a clean ATR crystal (e.g., diamond or ZnSe).
- A suitable solvent for cleaning (e.g., isopropanol or acetone).
- Pipettes.
- Lens paper.

Procedure using a liquid sample cell (Transmission):

- Ensure the FTIR spectrometer is powered on and has been adequately warmed up.
- Clean the infrared transparent windows with a suitable solvent and dry them completely using lens paper.
- Place a drop of the liquid amine sample onto one of the windows.
- Carefully place the second window on top of the first, creating a thin liquid film between them.
- Mount the sample cell in the spectrometer's sample compartment.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the spectrum of the liquid amine sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Process the spectrum by performing a background subtraction.

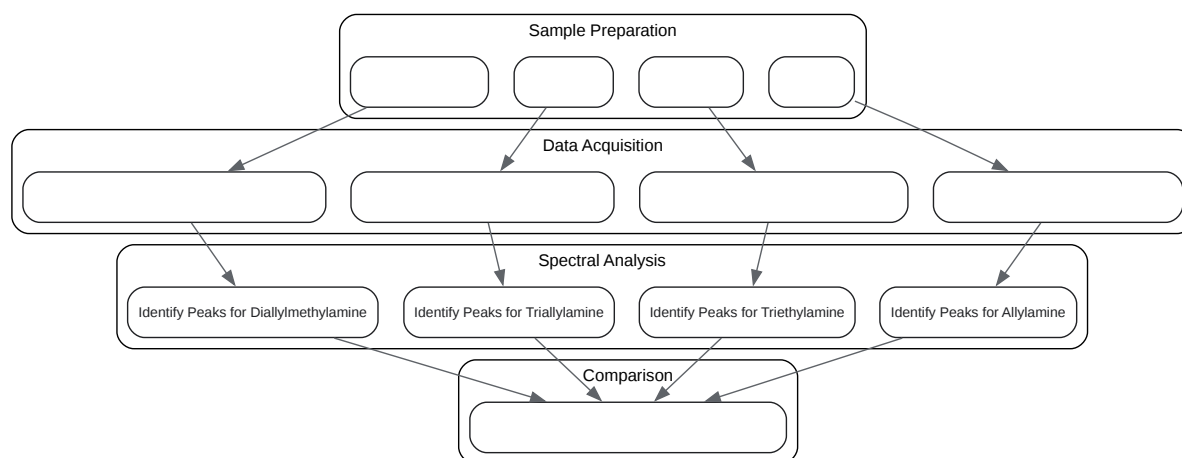
Procedure using an ATR accessory:

- Ensure the ATR crystal is clean and free of any residues.
- Acquire a background spectrum with the clean, empty ATR crystal.
- Place a small drop of the liquid amine sample directly onto the ATR crystal.

- Acquire the spectrum of the sample. The instrument software will automatically perform the background correction.

Workflow for Comparative FTIR Analysis

The following diagram illustrates the logical workflow for the comparative FTIR analysis of **diallylmethylamine** and its alternatives.



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Caption: Workflow for Comparative FTIR Analysis of Amines.

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